![molecular formula C12H18NO5P B12526974 Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester CAS No. 672299-97-7](/img/structure/B12526974.png)
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms
Vorbereitungsmethoden
The synthesis of phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable pyridine derivative under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has potential applications as a biochemical probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is being investigated for its potential use as a drug candidate due to its unique chemical properties. Additionally, in industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in its mechanism of action include coordination chemistry and catalysis, where the compound facilitates the transformation of substrates into products .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester can be compared with other similar compounds such as phosphoric acid derivatives and phosphinic acid derivatives. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. For example, phosphoric acid derivatives have a P=O bond, while phosphinic acid derivatives have a P-H bond. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
672299-97-7 |
|---|---|
Molekularformel |
C12H18NO5P |
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
[diethoxyphosphoryl(pyridin-3-yl)methyl] acetate |
InChI |
InChI=1S/C12H18NO5P/c1-4-16-19(15,17-5-2)12(18-10(3)14)11-7-6-8-13-9-11/h6-9,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
PYYZXCLPHDIHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CN=CC=C1)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


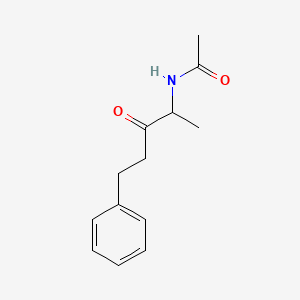
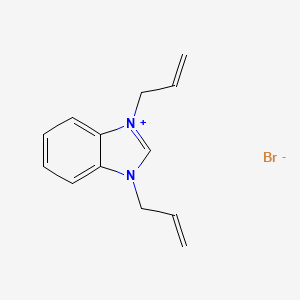


![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
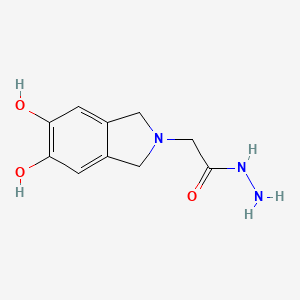
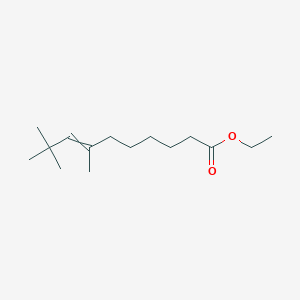

![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
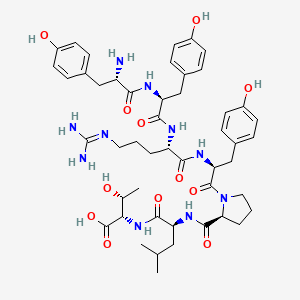
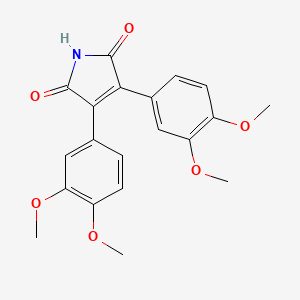
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
